

# Toxicological Profile of Furfuryl Methyl Sulfide: A Technical Guide

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## Compound of Interest

Compound Name: *Furfuryl methyl sulfide*

Cat. No.: *B074786*

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## Abstract

**Furfuryl methyl sulfide** (CAS No. 1438-91-1) is a volatile, sulfur-containing furan derivative that contributes to the aroma of various cooked foods, most notably coffee. It is also utilized as a flavoring agent in the food industry and as a fragrance ingredient. This technical guide provides a comprehensive overview of the toxicological profile of **furfuryl methyl sulfide**, drawing from publicly available safety assessments and scientific literature. The document covers key toxicological endpoints including acute toxicity, irritation, and genotoxicity, and outlines the likely metabolic pathways. Methodologies for the key toxicological studies are described based on internationally recognized guidelines. This guide is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

## Chemical and Physical Properties

**Furfuryl methyl sulfide** is a colorless to pale yellow liquid with a characteristic pungent, sulfurous odor.<sup>[1]</sup> A summary of its key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of **Furfuryl Methyl Sulfide**

Property	Value	Reference
CAS Number	1438-91-1	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>8</sub> OS	<a href="#">[1]</a>
Molecular Weight	128.19 g/mol	<a href="#">[1]</a>
Boiling Point	64-65 °C at 15 mmHg	<a href="#">[1]</a>
Density	1.07 g/mL at 25 °C	
Refractive Index	n <sub>20/D</sub> 1.521	
Solubility	Insoluble in water; soluble in organic solvents	<a href="#">[1]</a>

## Toxicological Data Summary

The toxicological data for **furfuryl methyl sulfide** is primarily derived from safety assessments conducted by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Research Institute for Fragrance Materials (RIFM). In 2002, JECFA evaluated **furfuryl methyl sulfide** and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[\[2\]](#)[\[3\]](#) A comprehensive safety assessment by RIFM was also published in 2023.[\[4\]](#)

Table 2: Summary of Acute Toxicity Data for **Furfuryl Methyl Sulfide**

Endpoint	Species	Route	Value	Classification	Reference
Acute Toxicity Estimate (ATE)	Not specified	Oral	500 mg/kg bw	Harmful if swallowed	

Table 3: Summary of Irritation Data for **Furfuryl Methyl Sulfide**

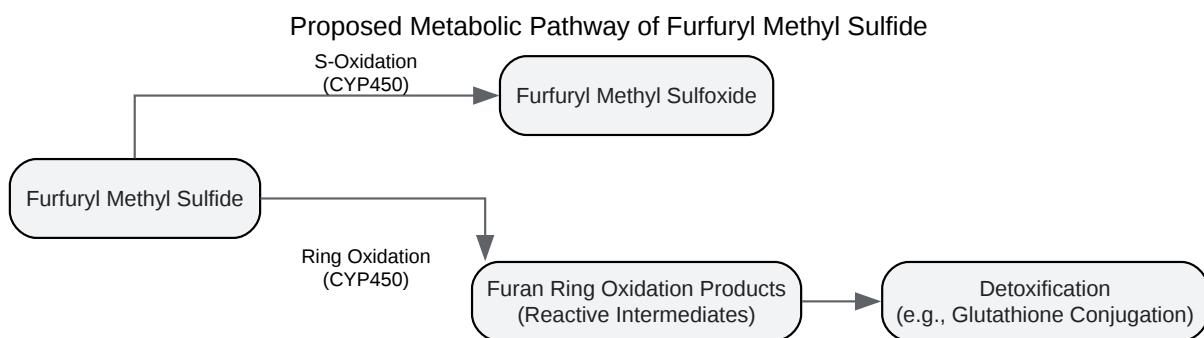
Endpoint	Species	Result	Reference
Skin Irritation	Not specified	Irritating	
Eye Irritation	Not specified	Irritating	
Respiratory Irritation	Not specified	May cause respiratory irritation	

## Metabolism and Toxicokinetics

The metabolism of **furfuryl methyl sulfide** is expected to proceed through two primary pathways: S-oxidation of the methylthio group and oxidation of the furan ring.

- **S-Oxidation:** In vitro studies using rat liver microsomes have shown that **furfuryl methyl sulfide** is metabolized to furfuryl methyl sulfoxide (FMSO). This reaction is dependent on NADPH and is likely catalyzed by cytochrome P450 enzymes.
- **Furan Ring Oxidation:** The furan moiety can undergo oxidative ring opening. This metabolic route is of toxicological interest as it can lead to the formation of reactive  $\alpha,\beta$ -unsaturated dicarbonyl intermediates. However, the extent to which this pathway contributes to the metabolism of **furfuryl methyl sulfide** in vivo is not fully elucidated.

A proposed metabolic pathway for **furfuryl methyl sulfide** is depicted in the following diagram.



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Proposed metabolic pathway for **furfuryl methyl sulfide**.

## Genotoxicity

The genotoxic potential of furan-containing compounds is a subject of scrutiny due to the potential for metabolic activation to reactive species. While some furan derivatives have raised concerns, the JECFA evaluation of **furfuryl methyl sulfide**, which concluded no safety concern at current intake levels, suggests that the available genotoxicity data for this specific compound did not indicate a significant risk.

## Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of **furfuryl methyl sulfide** are not publicly available. However, the methodologies likely followed standard international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the probable experimental designs for key toxicological endpoints.

### Acute Oral Toxicity - Limit Test (based on OECD Guideline 401)

A limit test is often employed for substances with low expected toxicity.

- **Test System:** Typically, young adult rats of a standard laboratory strain are used. A single sex (usually female) or both sexes can be used.
- **Procedure:** A single dose of 2000 mg/kg body weight (or up to a limit of 5000 mg/kg) of **furfuryl methyl sulfide** is administered by oral gavage to a small group of fasted animals.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- **Endpoint:** The primary endpoint is mortality. If no mortality is observed, the LD<sub>50</sub> is considered to be greater than the limit dose.

### In Vitro Skin Irritation (based on OECD Guideline 439)

This test evaluates the potential of a substance to cause skin irritation using a reconstructed human epidermis model.

- Test System: A commercially available reconstructed human epidermis model that meets established performance standards.
- Procedure: A small amount of **furfuryl methyl sulfide** is applied topically to the surface of the skin tissue construct. After a defined exposure period, the test substance is removed, and the tissues are incubated.
- Endpoint: Cell viability is determined using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.

## In Vitro Eye Irritation (based on OECD Guideline 492)

This assay uses a reconstructed human cornea-like epithelium model to assess eye irritation potential.

- Test System: A reconstructed human cornea-like epithelium model that has been validated for this purpose.
- Procedure: **Furfuryl methyl sulfide** is applied to the surface of the corneal tissue model. After a specified exposure time, the substance is rinsed off, and the tissues are incubated.
- Endpoint: The primary endpoint is cell viability, measured by a quantitative method such as the MTT assay. A decrease in viability below a pre-defined level (e.g., 60%) is indicative of an eye irritant.

## Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

The Ames test is a widely used in vitro assay to detect gene mutations.

- Test System: At least five strains of *Salmonella typhimurium* and *Escherichia coli* that are sensitive to different types of mutagens are used.
- Procedure: The bacterial strains are exposed to various concentrations of **furfuryl methyl sulfide**, both with and without an exogenous metabolic activation system (S9 mix from rat

liver). The bacteria are then plated on a minimal medium that lacks the amino acid they require for growth.

- Endpoint: The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

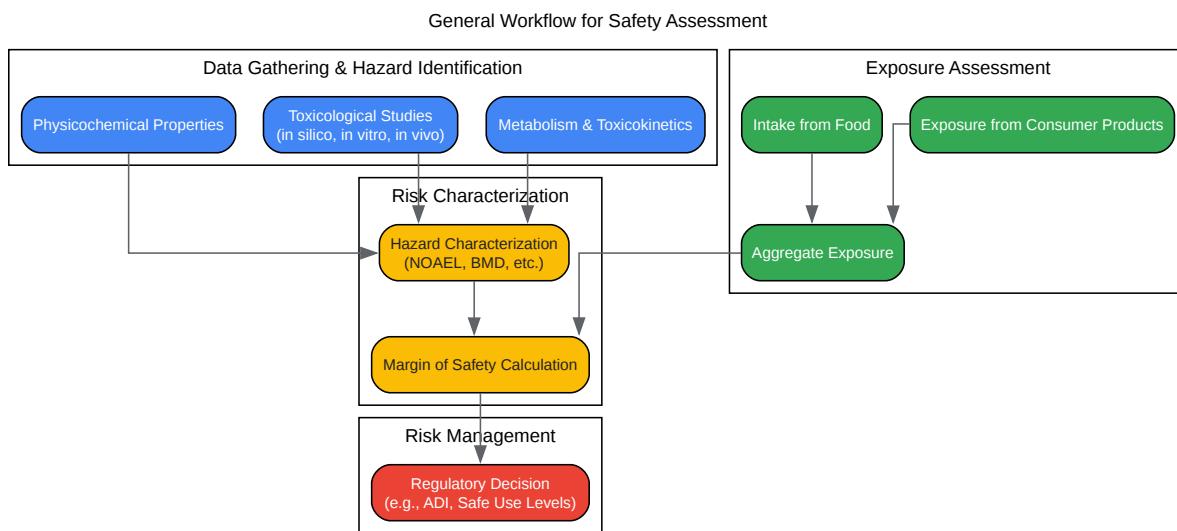
## In Vitro Mammalian Chromosomal Aberration Test (based on OECD Guideline 473)

This test assesses the potential of a substance to induce structural chromosomal damage in mammalian cells.

- Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.
- Procedure: The cells are exposed to different concentrations of **furfuryl methyl sulfide** for a defined period, both with and without a metabolic activation system (S9 mix). After treatment, the cells are cultured for a period to allow for cell division, then treated with a spindle inhibitor to arrest them in metaphase.
- Endpoint: The chromosomes from the metaphase cells are prepared and analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-related increase in the percentage of cells with chromosomal aberrations is considered a positive result.

## Safety Assessment Workflow

The safety assessment of a food and fragrance ingredient like **furfuryl methyl sulfide** typically follows a structured workflow, integrating data on exposure and hazard.



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A generalized workflow for the safety assessment of a chemical substance.

## Conclusion

Based on the available information, **furfuryl methyl sulfide** is considered to be of low acute toxicity via the oral route, although it is classified as harmful if swallowed. It is an irritant to the skin and eyes and may cause respiratory irritation. The JECFA has concluded that it poses no safety concern at current levels of intake when used as a flavoring agent. Its metabolism likely involves S-oxidation and potentially furan ring oxidation. While genotoxicity is a concern for some furan derivatives, the overall assessment for **furfuryl methyl sulfide** by regulatory bodies suggests a low risk under its current uses. This technical guide provides a summary of the key toxicological aspects of **furfuryl methyl sulfide** to aid in its safe handling and use.

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